molecular formula C13H12N2O3 B5887685 N,N'-bis(3-hydroxyphenyl)urea CAS No. 3746-46-1

N,N'-bis(3-hydroxyphenyl)urea

Cat. No. B5887685
CAS RN: 3746-46-1
M. Wt: 244.25 g/mol
InChI Key: AEJLRFPKZUWHEY-UHFFFAOYSA-N
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Description

N,N'-bis(3-hydroxyphenyl)urea (BPU) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. BPU belongs to the family of urea derivatives, which are widely used in the synthesis of biologically active compounds. BPU has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism of Action

The mechanism of action of N,N'-bis(3-hydroxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Furthermore, this compound has been reported to activate the extrinsic and intrinsic apoptotic pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in vitro and in vivo. This compound has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. Furthermore, this compound has been reported to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-bis(3-hydroxyphenyl)urea is its relatively simple synthesis and purification. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of N,N'-bis(3-hydroxyphenyl)urea. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Furthermore, there is a need for more in vivo studies to evaluate the efficacy and safety of this compound in animal models. Finally, the potential applications of this compound in material science and catalysis should be explored further.

Synthesis Methods

The synthesis of N,N'-bis(3-hydroxyphenyl)urea is relatively simple and involves the reaction of 3-hydroxybenzaldehyde with urea in the presence of a catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid. The purity and yield of this compound can be improved by using different solvents and purification techniques.

Scientific Research Applications

N,N'-bis(3-hydroxyphenyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to possess anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, this compound has been reported to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.

properties

IUPAC Name

1,3-bis(3-hydroxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-11-5-1-3-9(7-11)14-13(18)15-10-4-2-6-12(17)8-10/h1-8,16-17H,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJLRFPKZUWHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063162
Record name N,N'-Bis(3-hydroxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3746-46-1
Record name N,N′-Bis(3-hydroxyphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3746-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N'-bis(3-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003746461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N'-bis(3-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Bis(3-hydroxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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